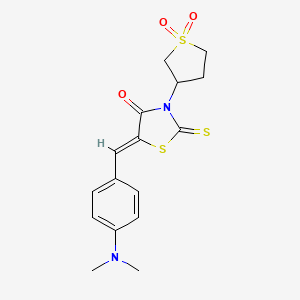
(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H18N2O3S3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-(4-(dimethylamino)benzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex molecular structure that includes:
- A thiazolidin-4-one core.
- A dimethylaminobenzylidene substituent.
- A dioxidotetrahydrothiophene moiety.
This unique arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 30 µM against breast and colon cancer cells, suggesting that modifications in the side chains can enhance anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 |
| This compound | HT-29 (colon cancer) | 20 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, MIC values ranged from 12.5 µg/mL to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating moderate inhibition potential . This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Butyrylcholinesterase | 30 |
The mechanisms underlying the biological activities of this compound are believed to involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle proteins.
- Enzyme Interaction : Binding to active sites of enzymes leading to inhibition and altered metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Variations in substituents on the thiazolidinone ring significantly affect the potency and selectivity of these compounds. For example:
- The presence of electron-donating groups like dimethylamino enhances activity against certain targets.
- Modifications at specific positions can lead to improved selectivity for cancer cell lines over normal cells .
Case Studies
Several case studies have documented the therapeutic potential of thiazolidinone derivatives:
- Case Study on Anticancer Activity : A derivative similar to our compound was tested in vivo in mice models bearing tumors, resulting in significant tumor reduction without notable toxicity .
- Case Study on Antimicrobial Efficacy : A series of thiazolidinones were evaluated for their antibacterial activity against multi-drug resistant strains, showing promising results that warrant further clinical investigation .
属性
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S3/c1-17(2)12-5-3-11(4-6-12)9-14-15(19)18(16(22)23-14)13-7-8-24(20,21)10-13/h3-6,9,13H,7-8,10H2,1-2H3/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOKMPWJGOKKRG-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














